molecular formula C11H15NO B1356502 ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol CAS No. 848307-24-4

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol

Cat. No.: B1356502
CAS No.: 848307-24-4
M. Wt: 177.24 g/mol
InChI Key: MMDOXIYRYUVGPQ-UHFFFAOYSA-N
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Description

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetonitrile and ®-glycidol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reduction methods.

Chemical Reactions Analysis

Types of Reactions

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)carboxylic acid.

    Reduction: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-amine).

    Substitution: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)chloride.

Scientific Research Applications

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored as a precursor in the development of pharmaceutical drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.

Mechanism of Action

The mechanism by which ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ((3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl)methanol: Similar structure with additional methoxy groups on the phenyl ring.

    ((3R,4R)-3,4-Dimethyl-3-pyrrolidinyl)methanol: Similar pyrrolidine core with different substituents.

    ((3R,4S)-4-(4-Chlorophenyl)-3-pyrrolidinyl)methanol: Similar structure with a chlorine substituent on the phenyl ring.

Uniqueness

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOXIYRYUVGPQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 302 mg (1.1 mmol) of 1-benzyl-3-(SR)-hydroxymethyl-4-(SR)-phenylpyrrolidine (from Example 1, Step B) and 154 mg of 20% Pd(OH)2/C was hydrogenated at 40 psi on a Paar apparatus for 1 h. The catalyst was filtered and the filtrate was concentrated in vacuo to afford 196 mg (98%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.53-2.57 (m, 2H), 3.06-3.60 (6H), 7.24-7.35 (5H). Mass Spectrum (NH3-CI): m/z 178 (M+1).
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
catalyst
Reaction Step One
Yield
98%

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